2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro group through chlorination reactions. The furan and pyrrolidine rings are then attached via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: this compound without the chloro group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and pyrrolidine rings contribute to the compound’s ability to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide core.
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]phenylacetamide: Similar structure but with a phenylacetamide core.
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]propionamide: Similar structure but with a propionamide core.
Uniqueness
2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan and pyrrolidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19ClN2O2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21) |
InChI Key |
XLEVFJNODJWCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Origin of Product |
United States |
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